molecular formula C16H24N2O2 B5427091 3-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one

3-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one

Cat. No.: B5427091
M. Wt: 276.37 g/mol
InChI Key: UOFUMNWXAWHQHL-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one typically involves the following steps:

    Formation of the Diazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the diazepane ring with a methoxyphenyl group, often using a Friedel-Crafts alkylation reaction.

    Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or other methylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The diazepane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted diazepane derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may play a role in binding to these targets, while the diazepane ring can influence the compound’s overall conformation and activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative with anxiolytic properties.

    Lorazepam: Another diazepane derivative used as a sedative and anxiolytic.

    Clonazepam: Used for its anticonvulsant and anxiolytic effects.

Uniqueness

3-(4-Methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one is unique due to the presence of the methoxyphenyl group, which can impart distinct chemical and biological properties compared to other diazepane derivatives.

Properties

IUPAC Name

3-(4-methoxyphenyl)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-17-10-3-11-18(13-12-17)16(19)9-6-14-4-7-15(20-2)8-5-14/h4-5,7-8H,3,6,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFUMNWXAWHQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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